molecular formula C10H11FO B6618367 1-(1-fluorocyclopropyl)-4-methoxybenzene CAS No. 637041-03-3

1-(1-fluorocyclopropyl)-4-methoxybenzene

Cat. No.: B6618367
CAS No.: 637041-03-3
M. Wt: 166.19 g/mol
InChI Key: KBRCICDVNRNDJX-UHFFFAOYSA-N
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Description

1-(1-Fluorocyclopropyl)-4-methoxybenzene is an organic compound that features a fluorinated cyclopropyl group attached to a methoxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-(1-fluorocyclopropyl)-4-methoxybenzene can be achieved through several synthetic routes. One notable method involves the palladium-catalyzed cross-coupling reaction of aryl halides with a bench-stable (1-fluorocyclopropyl)tin reagent . This reaction is amenable to a wide range of aryl and alkenyl (pseudo)halides bearing various functional groups .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Fluorocyclopropyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorinated cyclopropyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield corresponding aldehydes or ketones, while reduction can yield alcohols .

Scientific Research Applications

1-(1-Fluorocyclopropyl)-4-methoxybenzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(1-fluorocyclopropyl)-4-methoxybenzene exerts its effects involves its interaction with molecular targets and pathways. These modifications can lead to changes in the pharmacokinetic profile of the compound, enhancing its efficacy in various applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a fluorinated cyclopropyl group and a methoxybenzene ring. This combination imparts distinct physicochemical properties that can be leveraged in various applications, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

1-(1-fluorocyclopropyl)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-12-9-4-2-8(3-5-9)10(11)6-7-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRCICDVNRNDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637041-03-3
Record name 1-(1-fluorocyclopropyl)-4-methoxybenzene
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